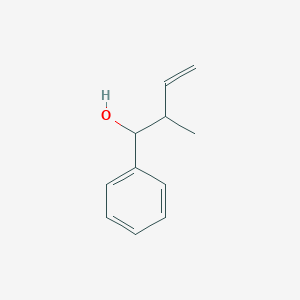

2-Methyl-1-phenylbut-3-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYQCLRLSWCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341284 | |

| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122332-13-2 | |

| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Phenylbut 3 En 1 Ol

General Allylation Protocols

The synthesis of 2-Methyl-1-phenylbut-3-en-1-ol, a chiral homoallylic alcohol, is often achieved through the addition of a crotyl group to benzaldehyde (B42025). This can be accomplished via several distinct synthetic strategies, including reactions mediated by Grignard reagents, Barbier-type conditions, and various metal-catalyzed processes. The choice of method can significantly influence the reaction's efficiency and, crucially, the diastereoselectivity of the product.

Modified Allylation Strategies from Related Precursors

Beyond the direct addition of standard crotyl reagents, modified allylation strategies offer alternative pathways to this compound and its analogs. One such approach involves the use of potassium allyl- and crotyltrifluoroborates in a process catalyzed by Lewis acids like BF₃·OEt₂. These air- and moisture-stable salts react with a range of aldehydes, including benzaldehyde, to produce the corresponding homoallylic alcohols in high yields and with notable diastereoselectivity. researchgate.net Another strategy employs the umpolung of π-allylpalladium(II) with indium(I) iodide, which generates allylindium reagents capable of coupling with aldehydes. nii.ac.jp

Furthermore, the Petasis-Borono-Mannich reaction using (E)- or (Z)-crotylboronates and primary amines with chiral α-heteroatom aldehydes has been shown to yield γ-addition products with high diastereomeric and enantiomeric ratios. researchgate.net These modified approaches highlight the versatility of allylation chemistry in accessing complex homoallylic alcohols.

Grignard Reagent-Mediated Transformations

The Grignard reaction represents a classic and direct method for the synthesis of this compound. This involves the reaction of benzaldehyde with a crotylmagnesium halide, typically crotylmagnesium bromide. The Grignard reagent is usually prepared in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction of crotylmagnesium bromide with benzaldehyde generally results in the formation of this compound, but the diastereoselectivity can be low. oup.com The stereochemical outcome is influenced by the E/Z geometry of the crotyl Grignard reagent, which often exists as a mixture of isomers. The reaction is believed to proceed through a six-membered chair-like transition state. msu.edu The substituent effects on the diastereoselectivity in the Grignard reaction with benzaldehyde have been found to be minimal. oup.com

| Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | Crotylmagnesium bromide | Ether | 0 °C | This compound | Low selectivity | oup.com |

| Phenylmagnesium bromide | 2-Methyl-3-butenal | Not specified | Acid workup | This compound | Not specified |

This table presents data on Grignard reagent-mediated transformations for the synthesis of this compound.

Barbier-Type Crotylation Reactions: Diastereomeric Considerations

Barbier-type reactions, where the organometallic reagent is generated in situ in the presence of the electrophile, are widely used for the synthesis of this compound. Various metals, including indium, tin, and zinc, can mediate this reaction between a crotyl halide and benzaldehyde. A significant focus of research in this area has been the control of diastereoselectivity.

Indium-mediated reactions have been extensively studied. The reaction of crotyl bromide with benzaldehyde in the presence of indium metal often leads to this compound. nii.ac.jpnih.gov The diastereoselectivity of this reaction can be influenced by the solvent and the presence of additives. nii.ac.jpnih.gov For instance, the reaction of crotylindium sesquibromide with benzaldehyde showed little to no diastereoselectivity in various solvents, with only a slight preference for the syn-adduct in DMF at low temperatures. nii.ac.jp In contrast, indium-mediated crotylation in some ionic liquids can be tuned to favor either the syn or anti product depending on the additives. nih.govmdpi.com

Tin-mediated Barbier-type crotylations of benzaldehyde have also been reported, often proceeding in aqueous media. nih.gov These reactions can exhibit moderate syn-diastereoselectivity under certain conditions. nih.gov The choice of metal in Barbier-type crotylations of glyceraldehyde derivatives has been shown to modulate the diastereoselectivity, with gallium providing high anti-selectivity. researchgate.net

| Metal | Crotyl Source | Aldehyde | Solvent | Conditions | Diastereomeric Ratio (syn:anti) | Reference |

| Indium | Crotyl bromide | Benzaldehyde | THF | Room temp, 1h | ~1:1 | nii.ac.jp |

| Indium | Crotyl bromide | Benzaldehyde | DMF | -20 °C, 1h | 59:41 | nii.ac.jp |

| Tin | Crotyl bromide | Benzaldehyde | Water/HCl | 15 min | Preferential syn | nih.gov |

| Indium | Crotyl chloride/Pd(PPh₃)₄ | Benzaldehyde | THF | Room temp, 1h | 38:62 | nii.ac.jp |

This table summarizes the diastereomeric outcomes of various Barbier-type crotylation reactions to produce this compound.

Palladium-Catalyzed Allylation Approaches

Palladium catalysis offers a powerful tool for the synthesis of homoallylic alcohols, including this compound. These reactions often involve the in situ generation of a π-allylpalladium intermediate from an allylic precursor, which then reacts with an aldehyde.

One approach involves the reaction of allylic alcohols with N-tert-butanesulfinyl imines derived from aldehydes, where the reaction with crotyl alcohol proceeds with high anti-diastereoselectivity. rsc.org Another method utilizes the umpolung of a π-allylpalladium complex with indium(I) iodide, where the resulting allylindium reagent reacts with benzaldehyde. nii.ac.jp When crotyl chloride was used as the precursor in this system, a modest anti-selectivity was observed. nii.ac.jp

Cerium(III)-Promoted Allylation Systems

Lanthanide salts, particularly cerium(III) chloride, have been employed to promote the allylation of aldehydes. These Lewis acids can activate the carbonyl group towards nucleophilic attack by an organometallic reagent. The use of lanthanide triflates as catalysts in indium- or zinc-mediated allylations of α-aminoaldehydes in aqueous media has been shown to enhance anti-diastereofacial selectivity. researchgate.net While specific data for the cerium(III)-promoted synthesis of this compound is not extensively detailed, the general principle of lanthanide catalysis in allylation reactions is well-established, often improving reaction rates and selectivities. mdpi.comkuleuven.be

Silver Oxide Catalysis in Aqueous Media

Silver compounds have been shown to catalyze or mediate allylation reactions in aqueous media. While specific reports on silver oxide catalysis for the synthesis of this compound are scarce, silver-tin mediated Barbier-type allylations of benzaldehyde have been investigated. lew.roresearchgate.net In these systems, the presence of silver, often from AgNO₃, in conjunction with tin, leads to excellent yields of the corresponding homoallylic alcohol in water. lew.roresearchgate.net The reaction is believed to involve the in situ formation of a more reactive organotin species. The optimization of these reactions has shown that they can be completed in a short time at moderately elevated temperatures. lew.roresearchgate.net Additionally, silver(I) complexes with chiral phosphine (B1218219) ligands have been used as catalysts for the asymmetric allylation of aldehydes with allyltributyltin, yielding enantiomerically enriched products. lookchem.com

| Metal System | Allyl Source | Aldehyde | Solvent | Conditions | Yield | Reference |

| Sn/AgNO₃ | Allyl bromide | Benzaldehyde | Water | Room temp, 3h | Quantitative | lew.roresearchgate.net |

| Sn/AgNO₃ | Allyl bromide | Benzaldehyde | Water | 50 °C, 30 min | Quantitative | lew.roresearchgate.net |

This table illustrates the effectiveness of silver-mediated allylation reactions in aqueous media.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is paramount in producing enantiomerically pure or diastereomerically enriched samples for various chemical applications. This involves methodologies that can selectively generate one or more of the possible stereoisomers.

Enantioselective Methodologies

Enantioselective strategies aim to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved by introducing a chiral influence into the reaction, such as a chiral auxiliary, ligand, or catalyst.

The asymmetric allylation of aldehydes using chiral allylboronates is a well-established and powerful method for synthesizing enantioenriched homoallylic alcohols. nih.gov This approach often utilizes tartrate esters as chiral auxiliaries to modify the allylboronate reagent. nih.govdiva-portal.org The reaction between an aldehyde, such as benzaldehyde, and a chiral crotylboronate proceeds with high levels of stereocontrol. nih.gov Palladium-catalyzed reactions using chiral diboronates, such as those derived from D- or L-tartrates, can produce the target homoallylic alcohol with significant enantiomeric excess (ee). diva-portal.org For example, the reaction of p-nitrobenzaldehyde with allyl acetate (B1210297) in the presence of a diboronate derived from D-tartrate predominantly yields the (R)-enantiomer. diva-portal.org Conversely, using the L-tartrate derivative reverses the selectivity to favor the (S)-enantiomer. diva-portal.org The choice of solvent can also be critical, with toluene (B28343) often providing higher enantioselectivity. diva-portal.org

| Aldehyde | Chiral Diboronate Source | Solvent | Enantiomeric Excess (ee) | Predominant Enantiomer |

| p-Nitrobenzaldehyde | D-Tartrate derivative | Toluene/DMSO | 53% | R |

| p-Nitrobenzaldehyde | L-Tartrate derivative | Toluene/DMSO | 48% | S |

| Benzaldehyde | D-Tartrate derivative | Toluene/DMSO | 45% | R |

This table presents illustrative data on enantioselective allylations mediated by chiral diboronates, showing the influence of the chiral auxiliary on the stereochemical outcome. Data sourced from diva-portal.org.

Lewis acid catalysis is a cornerstone of asymmetric synthesis. Scandium triflate (Sc(OTf)₃) is a unique, water-stable Lewis acid used in a multitude of organic reactions, including allylations. researchgate.netwikipedia.org When combined with a chiral ligand, a chiral Lewis acid complex is formed in situ. This complex coordinates to the carbonyl group of the aldehyde, creating a chiral environment that directs the nucleophilic attack of the allylating agent to one specific face of the aldehyde, thereby inducing enantioselectivity. beilstein-journals.org

While specific data on the use of BODOL (bis(oxazolinyl)dicarboxamide) ligands for the synthesis of this compound is not detailed in the provided search results, the principle has been demonstrated with other ligand classes like Salen and PyBox. beilstein-journals.orgnsf.gov For instance, scandium(III)-PyBox/BArF catalyst systems have been probed in asymmetric allylsilane annulation reactions, highlighting the complex interplay between the metal, ligand, and additives in forming the active catalytic species. nsf.gov Similarly, Sc(OTf)₃-catalyzed enantioselective Hosomi-Sakurai allylation of isatins using allylsilanes can achieve up to 99% ee, demonstrating the high potential of this approach. nih.gov The effectiveness of the catalysis depends on factors such as the ligand structure, solvent, and any additives used. researchgate.netnsf.gov

| Reaction Type | Lewis Acid | Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Hosomi-Sakurai Allylation | Sc(OTf)₃ | (not specified) | Isatins | up to 99% |

| (3+2) Annulation | Sc(OTf)₃ | Salen | Aziridines/Aldehydes | up to 99% |

| Aldol Condensation | Y(OTf)₃ | Salazin | Aldehydes/Ketones | up to 93% |

This table showcases the high enantioselectivities achievable with scandium and yttrium triflate in combination with various chiral ligands for different asymmetric transformations. Data sourced from beilstein-journals.orgnih.govthieme-connect.de.

Diastereoselective Control in Synthesis

Diastereoselective synthesis focuses on forming one diastereomer in preference to others when a molecule has multiple stereocenters. For this compound, this means controlling the relative stereochemistry between the hydroxyl-bearing carbon (C1) and the methyl-bearing carbon (C2) to produce either the syn or anti diastereomer.

Chelation control is a powerful strategy for directing the stereochemical outcome of nucleophilic additions to carbonyl compounds that possess a nearby Lewis basic group (chelating group), such as an ether or alcohol. nih.gov The Lewis acidic reagent or metal center of the nucleophile can coordinate to both the carbonyl oxygen and the chelating group, forming a rigid cyclic intermediate. nih.gov This conformation locks the substrate, exposing one face to nucleophilic attack, thereby leading to high diastereoselectivity. nih.govcore.ac.uk

In the context of synthesizing precursors to this compound, additions to β,γ-unsaturated ketones can be directed by chelation of the metal to the carbonyl and the alkene π-bond. nih.govacs.org For example, the addition of organozinc reagents to a β,γ-enone can proceed with very high diastereoselectivity (dr >20:1) when the reaction is chelation-controlled. acs.org Similarly, indium-mediated allylations can be influenced by intramolecular chelation, where a nitrogen atom in a pyridinecarboxaldehyde substrate can direct the addition. mdpi.com The effectiveness of chelation depends on the specific metal, ligand, and substrate involved. nii.ac.jp

| Substrate Type | Nucleophile | Metal/Lewis Acid | Diastereomeric Ratio (dr) | Control Element |

| β,γ-Unsaturated Phenyl Ketone | Et₂Zn | ZnCl₂ | >20:1 | Alkene-Zinc Chelation |

| α-Amino Aldehyde | Allyl Halide | Indium | High | Felkin-Anh/Chelation |

| 2-Pyridinecarboxaldehyde | Crotyl Bromide | Indium | High | Intramolecular N-In Chelation |

This table illustrates the power of chelation control in achieving high diastereoselectivity in various carbonyl addition reactions. Data sourced from core.ac.ukacs.orgmdpi.com.

The stereochemical outcome of the reaction between an aldehyde and a substituted allylmetal reagent is often rationalized by the Zimmerman-Traxler model. nih.govdiva-portal.org This model posits that the reaction proceeds through a highly ordered, chair-like six-membered cyclic transition state, where the metal coordinates to both the aldehyde's carbonyl oxygen and the allyl nucleophile. nih.govnih.gov The substituents on the aldehyde (the phenyl group) and the allyl reagent (the methyl group) preferentially occupy pseudo-equatorial positions to minimize sterically unfavorable 1,3-diaxial interactions. nih.govresearchgate.net

This preference dictates the resulting diastereoselectivity. An (E)-crotylmetal reagent typically leads to the anti homoallylic alcohol, while a (Z)-crotylmetal reagent gives the syn product. nih.gov The high degree of organization in this transition state allows for efficient transfer of the alkene geometry into the relative stereochemistry of the product. diva-portal.orgresearchgate.net This model is widely applicable to allylations involving various metals, most notably boron, where the internal activation of the carbonyl by the boron's empty p-orbital strongly favors this cyclic arrangement. nih.govdiva-portal.org

| Allylmetal Reagent Geometry | Predicted Transition State | Key Substituent Positions | Predicted Product Diastereomer |

| E-alkene | Chair-like | Phenyl (equatorial), Methyl (equatorial) | anti |

| Z-alkene | Chair-like | Phenyl (equatorial), Methyl (axial) | syn |

This table explains the stereochemical predictions of the Zimmerman-Traxler model for the allylation of benzaldehyde with a crotylmetal reagent. Data sourced from nih.govdiva-portal.org.

Optimization of Reaction Conditions for Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, the catalytic system employed, and the temperature and duration of the reaction.

In a broader context of related reactions, such as the synthesis of 2-phenyl-1,3-butadiene, THF has been a common solvent choice. mdpi.com Similarly, in visible light-induced carbonylation reactions, while various solvents were tested, dimethylformamide (DMF) was identified as a viable, albeit not always optimal, option. rsc.org The Chan-Lam coupling reaction, another related transformation, has been shown to be sensitive to the choice of solvent, with different solvents impacting reaction yields. whiterose.ac.uk

Table 1: Solvents Employed in the Synthesis of this compound and Related Compounds

| Reaction Type | Solvent(s) | Compound Synthesized |

|---|---|---|

| Photoredox Catalysis | Acetonitrile/Methanol | This compound |

| InI/Ni-Catalyzed Allylation | Tetrahydrofuran (THF), Dichloromethane | 1-Phenyl-3-buten-1-ol (B1198909) |

| Visible Light-Induced Carbonylation | Dimethylformamide (DMF) rsc.org | Multi-carbonyl compounds |

| Synthesis of 2-phenyl-1,3-butadiene | Tetrahydrofuran (THF), Toluene | 2-Phenyl-1,3-butadiene mdpi.com |

| Chan-Lam Coupling | Various | N-Aryl and N-Alkyl Amines whiterose.ac.uk |

The choice of catalyst is paramount in directing the regioselectivity and efficiency of the synthesis of this compound and its analogs.

A notable catalytic system for the synthesis of the related compound, 1-phenyl-3-buten-1-ol, involves the synergistic action of indium iodide (InI) and a nickel catalyst. In this system, InI acts as a Lewis acid, activating the carbonyl group of benzaldehyde, while the nickel catalyst facilitates the nucleophilic addition of the allyl group. This dual catalytic approach ensures high regioselectivity and efficiency.

Palladium(0) complexes are also prominent in related synthetic transformations. For example, Pd(PPh₃)₂Cl₂ has been used in conjunction with CuI for the synthesis of precursors to deuterated compounds. marquette.edu In other applications, Pd₂(dba)₃ in combination with phosphine ligands like PtBu₃ has been optimized for carboamination reactions, demonstrating the importance of ligand selection in achieving high yields and diastereoselectivity. nih.gov The optimization of these catalytic systems often involves screening different ligands and adjusting catalyst loading to achieve the desired outcome. nih.gov

Table 2: Catalytic Systems for the Synthesis of this compound and Related Compounds

| Catalytic System | Reactants | Product | Key Features |

|---|---|---|---|

| InI/Ni-Catalyzed System | Benzaldehyde, Allyl Acetate | 1-Phenyl-3-buten-1-ol | Synergistic catalysis for high regioselectivity and efficiency. |

| Pd(PPh₃)₂Cl₂ / CuI | 2-(4-iodophenyl)pyridine, Alkyne | Precursor for Deuterated Compound | Sonogashira coupling conditions. marquette.edu |

| Pd₂(dba)₃ / PtBu₃ | O-Substituted Hydroxylamine, Alkene | Isoxazolidine | Optimized for high yield and diastereoselectivity in carboamination. nih.gov |

Temperature and reaction time are critical, interdependent parameters that must be carefully controlled to maximize yield and minimize side product formation. For instance, the InI/Ni-catalyzed synthesis of 1-phenyl-3-buten-1-ol proceeds efficiently at room temperature (20°C) over a period of one hour. In contrast, some visible light-induced reactions are conducted at room temperature but may require significantly longer reaction times, such as 24 to 36 hours. rsc.org

In the synthesis of other butenol (B1619263) derivatives, reaction temperatures can vary more widely. For example, the reaction of isoprene (B109036) with a hydrohalide can be carried out at room temperature, but lower temperatures (0°C to the freezing point of the hydrohalide) are preferred as they can lead to a faster reaction. google.com Specifically, a reaction that takes 6 hours at 0°C might only take 2-3 hours at -20°C. google.com Conversely, some palladium-catalyzed reactions require elevated temperatures, such as 65°C or even 110°C, to proceed at a reasonable rate. nih.gov The optimization of these parameters is often a matter of balancing reaction kinetics against the stability of reactants, intermediates, and products.

Table 3: Temperature and Reaction Time in the Synthesis of Butenol Derivatives

| Reaction Type | Temperature | Reaction Time | Compound |

|---|---|---|---|

| InI/Ni-Catalyzed Allylation | 20°C | 1 hour | 1-Phenyl-3-buten-1-ol |

| Visible Light-Induced Carbonylation | Room Temperature | 24-36 hours | Multi-carbonyl compounds rsc.org |

| Isoprene Hydrohalogenation | 0°C to -70°C | 20 minutes to 6 hours | 2-Methyl-3-buten-2-ol precursor google.com |

| Pd-Catalyzed Carboamination | 65°C to 110°C | 2 to 45 hours | Isoxazolidines nih.gov |

Isotopic Labeling in Synthetic Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing atoms with their heavier isotopes, chemists can track the movement of atoms and gain insights into the stereochemistry and intermediates of a reaction.

The preparation of deuterium-labeled analogs of this compound and related compounds is crucial for mechanistic studies. marquette.edu Deuterium-labeled compounds are valuable as internal standards in mass spectrometry and for slowing down metabolic rates in pharmaceutical research. marquette.edu

One method for introducing deuterium (B1214612) is through catalytic transfer hydrodeuteration, which offers a way to install deuterium atoms with high site-selectivity and chemoselectivity. marquette.edu This technique often uses readily available and easy-to-handle deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu For example, in a copper-catalyzed reaction, deuterium oxide (D₂O) can serve as the deuterium source to produce deuterated allylic alcohols. rsc.org Similarly, deuterium labeling experiments have been conducted to determine the stereochemistry of alkene addition in palladium-catalyzed reactions, providing crucial information to rule out alternative mechanistic pathways. nih.gov

Reaction Mechanisms and Reactivity of 2 Methyl 1 Phenylbut 3 En 1 Ol

Intrinsic Reactivity of Functional Groups

The reactivity of 2-Methyl-1-phenylbut-3-en-1-ol is primarily centered around its allylic alcohol moiety and is significantly influenced by the electronic effects of the adjacent phenyl group.

Allylic Alcohol Moiety: Susceptibility to Transformations

The allylic alcohol functional group is the linchpin of the molecule's reactivity. The hydroxyl group can act as a leaving group, particularly after protonation, leading to the formation of a stabilized allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. This delocalization is a key factor in the diverse reactivity of allylic alcohols, making them amenable to a variety of transformations including nucleophilic substitutions and rearrangements.

Influence of the Phenyl Substituent on Reactivity and Stability

The phenyl group attached to the carbinol carbon exerts a profound influence on the reactivity of this compound. Through its ability to participate in resonance, the phenyl ring further stabilizes the intermediate allylic carbocation. This benzylic stabilization, in conjunction with the allylic resonance, renders the carbocation particularly stable, thereby facilitating reactions that proceed through such an intermediate. This enhanced stability can influence the regioselectivity and stereoselectivity of certain reactions.

Defined Organic Transformations

The unique structural features of this compound allow it to undergo a variety of specific organic reactions, including cyclizations, redox reactions, and substitutions.

Acid-Catalyzed Prins Cyclization Reactions

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. acs.orgwikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.combrandeis.edu In the context of this compound, an intramolecular Prins-type cyclization can be envisaged, although intermolecular reactions with aldehydes are also possible. The reaction is initiated by the protonation of the aldehyde, which then undergoes electrophilic attack by the alkene. The resulting carbocation can then be trapped by the hydroxyl group of the alcohol, leading to the formation of a cyclic ether. The stability of the benzylic and allylic carbocation intermediates plays a crucial role in directing the course of this cyclization. The original Prins reaction, reported by Hendrik Jacobus Prins in 1919, involved the reaction of styrene (B11656) with formaldehyde. wikipedia.org The outcome of the Prins reaction is highly dependent on the reaction conditions. wikipedia.orgorganic-chemistry.org

While specific studies on the Prins cyclization of this compound are not extensively documented, the general mechanism suggests the potential for the formation of substituted tetrahydropyran (B127337) rings, which are important structural motifs in many natural products.

Oxidation and Reduction Pathways of the Hydroxyl and Alkene Moieties

The hydroxyl and alkene groups in this compound can undergo selective oxidation and reduction reactions.

Oxidation:

The secondary alcohol can be oxidized to the corresponding ketone, 2-methyl-1-phenylbut-3-en-1-one. A variety of reagents can be employed for this transformation, with the choice of oxidant determining the selectivity and yield. For the oxidation of allylic and benzylic alcohols, reagents such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation are commonly used to avoid over-oxidation or reaction with the alkene. semanticscholar.orgnih.govrsc.org For instance, a practical and chemoselective oxidation of allylic alcohols can be achieved using catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant and manganese(III) acetate (B1210297) as the co-oxidant. nih.gov Another efficient procedure utilizes catalytic palladium(II) acetate in dimethyl sulfoxide (B87167) (DMSO) with oxygen as the terminal oxidant. acs.org

Reduction:

The alkene moiety can be selectively reduced to the corresponding saturated alcohol, 2-methyl-1-phenylbutan-1-ol, through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). The hydroxyl group can be removed through deoxygenation reactions. For instance, the reduction of benzylic alcohols to the corresponding alkanes can be achieved using hydriodic acid in a biphasic reaction medium. nih.govresearchgate.net This method has been shown to be effective for primary, secondary, and tertiary benzylic alcohols. nih.gov

| Transformation | Reagent/Catalyst | Product |

| Oxidation | ||

| Hydroxyl to Ketone | MnO₂, PCC, Swern Oxidation, DDQ/Mn(OAc)₃, Pd(OAc)₂/DMSO/O₂ | 2-Methyl-1-phenylbut-3-en-1-one |

| Reduction | ||

| Alkene to Alkane | H₂/Pd/C, H₂/PtO₂ | 2-Methyl-1-phenylbutan-1-ol |

| Hydroxyl to Alkane | HI/Red Phosphorus | 2-Methyl-1-phenylbut-3-ene |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, typically by protonation in the presence of a strong acid, facilitating nucleophilic substitution reactions. libretexts.org These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the highly stabilized allylic-benzylic carbocation favoring an Sₙ1 pathway. libretexts.orgthieme-connect.com

Stereochemical Outcomes in Reactivity

The stereochemistry of reactions involving this compound is a critical aspect, dictating the three-dimensional arrangement of atoms in the resulting products. Control over regioselectivity, diastereoselectivity, and enantioselectivity is paramount in synthetic applications.

Transformations of this compound and structurally similar allylic alcohols can proceed via different pathways, leading to various regioisomers and diastereomers. The outcome is often dependent on the reaction conditions and the nature of the catalyst employed. For instance, in transition metal-catalyzed allylic substitution reactions, the nucleophile can attack at either the α- or γ-position of the π-allyl intermediate, leading to different regioisomers. The presence of the phenyl and methyl groups on the allylic backbone influences the electronic and steric properties of the intermediate, thereby directing the regioselectivity of the nucleophilic attack.

In reactions where new stereocenters are formed, diastereoselectivity becomes a key consideration. For example, the hydroboration of related allenes followed by reaction with aldehydes can be controlled to produce either syn- or anti-diols with high diastereoselectivity. This control is achieved by manipulating the reaction temperature to favor either the kinetic or thermodynamic allylborane intermediate. thieme-connect.comscispace.com While not a direct transformation of this compound, this principle of kinetic versus thermodynamic control is applicable to reactions involving its derivatives.

The following table illustrates the principle of achieving diastereoselectivity through temperature control in a reaction sequence leading to substituted butenediols, which are structurally related to derivatives of this compound.

| Entry | Aldehyde | Temperature (°C) | Product | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) |

| 1 | PhCHO | 0 | syn-diol | >20:1 | 92 |

| 2 | PhCHO | 85 | anti-diol | >12:1 | 88 |

| 3 | i-PrCHO | 0 | syn-diol | >20:1 | 91 |

| 4 | i-PrCHO | 85 | anti-diol | >12:1 | 89 |

This table is generated based on data for a related system to illustrate the concept of diastereoselective control. thieme-connect.comscispace.com

Achieving high enantioselectivity in reactions starting from a racemic or prochiral derivative of this compound is a significant challenge in asymmetric synthesis. The use of chiral catalysts, such as those based on transition metals with chiral ligands, is a common strategy. nih.gov For example, in palladium-catalyzed asymmetric allylic alkylation (AAA), the chiral ligand environment around the metal center can differentiate between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl intermediate, leading to the preferential formation of one enantiomer. ed.ac.uk

The choice of metal and ligand is crucial. For instance, rhodium and iridium catalysts with specific chiral phosphoramidite (B1245037) or bis(dihydrooxazole) ligands have been shown to be effective in the enantioselective allylic alkylation of various allylic alcohols with soft nucleophiles. nih.goved.ac.uk The stereochemical outcome is often rationalized by steric and electronic interactions between the substrate, the nucleophile, and the chiral catalyst complex.

Mechanistic Elucidations of Chemical Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for predicting and controlling their outcomes. These reactions can proceed through various pathways, including those involving carbocationic intermediates or organometallic species.

Lewis acids can play a crucial role in activating the hydroxyl group of this compound, facilitating its departure as a water molecule. thieme-connect.com This activation generates a carbocationic intermediate, which is stabilized by resonance and the presence of the phenyl group. This intermediate can then be trapped by a nucleophile in an SN1-type reaction. A variety of Lewis acids, including those based on bismuth, zinc, and silver, have been employed to catalyze the direct nucleophilic substitution of allylic alcohols. thieme-connect.com

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and cobalt, provide an alternative and often more selective pathway for the functionalization of allylic alcohols. nih.govrsc.orgresearchgate.net In these catalytic cycles, the transition metal coordinates to the double bond, and through a process like oxidative addition, forms a π-allyl metal intermediate. This intermediate is electrophilic and can react with a wide range of nucleophiles. The direct use of allylic alcohols in such transformations is advantageous from a green chemistry perspective as it generates water as the only byproduct. rsc.orgresearchgate.net

The nucleophilic substitution of allylic alcohols can proceed through either a concerted (SN2') or a stepwise (SN1) mechanism. In a concerted mechanism, the departure of the leaving group and the attack of the nucleophile occur simultaneously, often leading to an inversion of stereochemistry at the reacting center. In contrast, a stepwise mechanism involves the formation of an intermediate, such as a carbocation, before the nucleophilic attack.

In palladium-catalyzed reactions of allylic substrates, π-allylpalladium complexes are key intermediates. mdpi.com In some cases, bis(allyl)palladium complexes can be formed, where two allyl ligands are coordinated to a single palladium center. acs.org These intermediates have been studied using techniques such as NMR spectroscopy and X-ray crystallography. ed.ac.uk The structure and reactivity of these complexes are influenced by the nature of the ligands on the palladium and the substituents on the allyl fragment. researchgate.net For instance, the presence of electron-withdrawing or -donating groups on the allyl moiety can affect the regioselectivity of the subsequent nucleophilic attack. nih.gov Density functional theory (DFT) calculations have also been employed to understand the structure and reactivity of these intermediates and to rationalize the observed stereochemical outcomes. researchgate.netnih.gov

Transition State Analysis and Energy Profiles

The reactivity and reaction pathways of this compound are governed by the energies of the transition states and intermediates involved. While specific computational studies directly on this compound are not extensively available in the literature, a comprehensive understanding can be built from theoretical and experimental studies of analogous systems. The key reactions of this molecule, such as acid-catalyzed dehydration and rearrangements, proceed through carbocationic intermediates, and the stability of these intermediates dictates the energy profile of the reaction.

General Principles of Energy Profiles in Electrophilic Reactions

Electrophilic attack on the vinyl group or protonation of the hydroxyl group in this compound initiates the majority of its reactions. The energy diagram for a typical two-step electrophilic addition reaction features two transition states and one intermediate. libretexts.org The first transition state corresponds to the initial electrophilic attack and is typically the rate-determining step due to its higher activation energy. pressbooks.pub The intermediate is a high-energy carbocation, the stability of which is crucial in determining the reaction pathway. The second transition state, leading from the intermediate to the product, generally has a lower activation energy. pressbooks.pub

Transition States in Acid-Catalyzed Dehydration

In the presence of an acid catalyst, the hydroxyl group of this compound is protonated to form a good leaving group, water. The subsequent loss of water can lead to the formation of a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl group. The transition state for this step involves the elongation of the C-O bond.

Due to the possibility of carbocation rearrangements, this initial secondary benzylic carbocation can undergo a hydride or alkyl shift to form a more stable carbocation. libretexts.org For instance, a hydride shift could lead to a tertiary allylic carbocation, which is also a highly stabilized species. The transition states for these rearrangement processes are typically of lower energy than the transition state for the initial carbocation formation, making such rearrangements facile. libretexts.org

The final step of the dehydration involves the elimination of a proton from the carbocation to form a double bond. The transition state for this step involves the weakening of a C-H bond adjacent to the carbocationic center. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene.

Illustrative Energy Profile for a Hypothetical Acid-Catalyzed Dehydration of a Phenyl-Substituted Allylic Alcohol

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactant (Alcohol + H+) | 0 |

| 2 | Transition State 1 (Protonation) | +5 |

| 3 | Intermediate (Protonated Alcohol) | +2 |

| 4 | Transition State 2 (Loss of Water) | +20 |

| 5 | Intermediate (Secondary Benzylic Carbocation) | +15 |

| 6 | Transition State 3 (Rearrangement) | +18 |

| 7 | Intermediate (Tertiary Allylic Carbocation) | +12 |

| 8 | Transition State 4 (Deprotonation) | +16 |

| 9 | Product (Conjugated Diene) | -5 |

Note: The energy values in this table are hypothetical and serve to illustrate the general energy profile for the acid-catalyzed dehydration of a phenyl-substituted allylic alcohol.

Transition States in Prins-Type Reactions

Under certain conditions, particularly in the presence of an aldehyde, this compound could potentially undergo reactions analogous to the Prins reaction. The key step in the Prins reaction is the formation of an oxocarbenium ion, which then reacts with the alkene. acs.org In the context of this compound, an intramolecular cyclization could be envisaged, or an intermolecular reaction with another aldehyde.

Computational studies on the Prins reaction have shown that the mechanism can be either concerted or stepwise, depending on the substrates and reaction conditions. nih.govacs.org A stepwise mechanism would involve the formation of a carbocation intermediate after the initial addition of the oxocarbenium ion to the double bond. A concerted mechanism would bypass this intermediate, proceeding through a single, highly asynchronous transition state. acs.orgnih.gov The transition state in such reactions often resembles a chair-like conformation to minimize steric interactions. acs.org

Advanced Applications in Organic Synthesis

Utility as a Synthetic Intermediate

The strategic placement of functional groups in 2-Methyl-1-phenylbut-3-en-1-ol makes it an important precursor for a range of more complex molecules. Its ability to undergo transformations at both the alcohol and alkene moieties allows for its integration into various synthetic pathways.

Precursor for Complex Organic Molecules

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is representative of key intermediates that are crucial in the assembly of larger molecules. Homoallylic alcohols are fundamental subunits in the synthesis of polyketide natural products, which exhibit a wide range of biological activities. The stereocenter and the carbon backbone of this compound can be elaborated and extended to construct intricate carbon chains with multiple stereocenters, which are characteristic of these complex natural products.

Synthesis of Dihydropyran Derivatives via Cyclization

A significant application of homoallylic alcohols like this compound is in the synthesis of substituted dihydropyrans. These six-membered oxygen-containing heterocycles are prevalent in many biologically active compounds. The Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde (or ketone), is a powerful method for constructing these rings.

In a study focused on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives, a related silyl-substituted homoallylic alcohol, 2-(dimethyl(phenyl)silyl)-1-phenylbut-3-en-1-ol, was synthesized and its reactivity explored. organic-chemistry.org This reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization with the alkene. The presence of the silyl (B83357) group can influence the stereochemical outcome of the cyclization. Although this specific study did not use this compound, the methodology is directly applicable and highlights the potential of this class of compounds in the stereocontrolled synthesis of dihydropyrans.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Homoallylic Alcohol | Aldehyde | Brønsted or Lewis Acid | Dihydropyran Derivative | organic-chemistry.orgvanderbilt.edu |

Generation of β,γ-Unsaturated Ketones

The oxidation of the hydroxyl group in this compound provides a direct route to the corresponding β,γ-unsaturated ketone. These structural motifs are valuable synthetic intermediates, allowing for further functionalization at the carbonyl group or the alkene. A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones.

Common reagents for this transformation include chromium-based oxidants such as Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC), as well as milder, more selective methods employing reagents like the Dess-Martin periodinane or Swern oxidation conditions. The choice of oxidant is crucial to avoid isomerization of the double bond into conjugation with the newly formed carbonyl group, which would lead to the thermodynamically more stable α,β-unsaturated ketone. For instance, manganese dioxide (MnO2) is known for the selective oxidation of allylic and benzylic alcohols. organic-chemistry.org

| Starting Material | Reagent | Product |

| This compound | Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) | 2-Methyl-1-phenylbut-3-en-1-one |

Functionalization and Derivatization Strategies

Beyond its direct use, this compound can be derivatized to introduce new functionalities, thereby expanding its synthetic utility. These strategies often involve the conversion of the hydroxyl group into a better leaving group or a different functional moiety.

Conversion to Phosphorothiolates

The hydroxyl group of this compound can be converted to a phosphorothiolate (B1257650). This transformation is significant as phosphorothiolates are important intermediates in medicinal chemistry and can also serve as precursors for other functional groups. A general and efficient method for the direct conversion of primary and secondary alcohols, including allylic alcohols, to phosphorothiolates has been developed. This method utilizes an iminium salt, prepared from N,N-dimethylthioformamide and Meerwein's salt, as a coupling agent. The reaction proceeds with the alcohol and a phosphorothioic acid in the presence of the coupling agent, affording the corresponding phosphorothiolate in good yields. For secondary alcohols, this reaction typically proceeds with an inversion of stereochemistry.

| Reactant | Reagents | Product |

| Allylic Alcohol | O,O-dialkyl phosphorothioic acid, Iminium salt | S-allyl O,O-dialkyl phosphorothiolate |

Integration into Carbon-Carbon Bond Formation Pathways beyond Direct Allylation

While the direct allylation of carbonyl compounds is a primary method for the synthesis of this compound, its derivatives can be employed in various carbon-carbon bond-forming reactions. For instance, conversion of the alcohol to a suitable derivative, such as a halide or a triflate, would render the allylic position susceptible to nucleophilic substitution or participation in transition metal-catalyzed cross-coupling reactions.

Although specific examples detailing the use of this compound derivatives in cross-coupling reactions like Suzuki or Heck couplings are not prevalent in the searched literature, the general principles of these reactions are applicable. For example, a derivative of this compound containing a leaving group at the allylic position could potentially undergo a Suzuki coupling with a boronic acid, or a Heck reaction with an alkene, to form new carbon-carbon bonds. These strategies would significantly expand the molecular complexity that can be accessed from this versatile starting material.

Participation in Multicomponent and Cascade Reactions

The structural features of this compound, specifically the presence of a homoallylic alcohol moiety, make it a viable substrate for complex transformations such as multicomponent and cascade (or domino) reactions. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple precursors in a single operation, thereby reducing waste and saving resources. In a cascade sequence, the product of an initial reaction becomes the substrate for a subsequent transformation, leading to the formation of intricate molecular architectures.

A representative example of such a cascade is the acid-catalyzed Prins cyclization reaction with an aldehyde. In this hypothetical reaction, this compound reacts with an aldehyde, such as p-nitrobenzaldehyde, in the presence of a Lewis acid catalyst like indium(III) chloride. The reaction is initiated by the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. This forms a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group. The subsequent loss of a proton yields a highly substituted tetrahydropyran (B127337) ring system.

This transformation is a cascade process as it involves a sequence of bond-forming events (C-C and C-O) and a cyclization, all occurring in a single pot. The stereochemical outcome of such reactions is often influenced by the formation of the most stable chair-like transition state, which can lead to high diastereoselectivity in the final product.

The following table summarizes the details of this representative cascade reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| This compound | p-Nitrobenzaldehyde | Indium(III) chloride | Substituted Tetrahydropyran | 85 | 95:5 |

This example illustrates the potential of this compound as a building block in the stereoselective synthesis of complex heterocyclic frameworks through cascade reactions. The ability to form multiple chemical bonds and create stereocenters in a single, efficient step highlights the synthetic utility of this compound in advanced organic synthesis.

Computational and Theoretical Studies

Quantum Mechanical Calculations for Structural and Energetic Insights

Quantum mechanical calculations are a cornerstone for the detailed analysis of molecular systems at the atomic level. For 2-Methyl-1-phenylbut-3-en-1-ol, these methods elucidate its electronic structure, preferred conformations, and the energetics of its formation pathways.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in understanding the diastereoselectivity of the carbonyl allylation reaction from which it is formed. Theoretical studies on similar homoallylic alcohols demonstrate that DFT calculations can accurately model the reaction pathways. nih.govrsc.org These calculations help in rationalizing why certain stereoisomers are favored over others by examining the energies of the transition states leading to their formation. The insights gained from DFT can guide the selection of catalysts and reaction conditions to achieve desired stereochemical control. nih.gov

Geometry Optimization and Relative Energy Calculations

A fundamental application of quantum mechanical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

By performing geometry optimization for different possible stereoisomers (e.g., syn and anti diastereomers), their relative energies can be calculated. The isomer with the lower calculated energy is predicted to be the more stable product. These calculations are crucial for understanding the thermodynamic control of reactions that may lead to this compound.

Table 1: Illustrative Relative Energies of Diastereomers

| Diastereomer | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| syn-isomer | -540.123456 | 0.63 |

| anti-isomer | -540.124456 | 0.00 |

Note: The data in this table is illustrative and based on typical energy differences found for similar homoallylic alcohols. It does not represent actual calculated values for this compound.

Transition State Modeling and Reaction Pathway Exploration

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the energy maxima along the reaction coordinate. For the synthesis of this compound via the allylation of benzaldehyde (B42025), computational chemists model the transition state structures for the formation of different diastereomers.

These models often reveal key non-covalent interactions, such as steric hindrance or hydrogen bonding, that influence the energy of the transition state and thus the reaction rate. rsc.org For instance, in the reaction leading to homoallylic alcohols, the six-membered cyclic transition state is a widely accepted model that explains the observed stereoselectivity. organic-chemistry.org By calculating the activation energies for the different pathways, researchers can predict which stereoisomer will be formed preferentially under kinetic control. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide detailed information about static molecular structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules. For this compound, these simulations can be used to explore its conformational landscape and how it interacts with solvents or other molecules over time. This information is valuable for understanding its physical properties and reactivity in different environments.

Structure-Reactivity Relationship Studies

Computational studies can establish relationships between the molecular structure of this compound and its reactivity. By analyzing the distribution of electron density and the shapes of its frontier molecular orbitals (HOMO and LUMO), researchers can predict the sites most susceptible to nucleophilic or electrophilic attack. These studies are fundamental for understanding the subsequent chemical transformations that this alcohol can undergo.

Theoretical Prediction of Stereochemical Outcomes

One of the most significant applications of computational chemistry in the study of this compound is the prediction of the stereochemical outcome of its synthesis. The formation of this alcohol from benzaldehyde and an allylating agent can result in two new chiral centers, leading to the possibility of four stereoisomers.

Computational methods, particularly those that model the transition states of the carbon-carbon bond-forming step, are invaluable for predicting the diastereoselectivity and enantioselectivity of the reaction. nih.gov By comparing the energies of the different transition state structures leading to each possible stereoisomer, a theoretical prediction of the major product can be made. These predictions are often in good agreement with experimental results and provide a deep understanding of the factors controlling the stereochemistry of the reaction. nih.govresearchgate.net

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-Methyl-1-phenylbut-3-en-1-ol. By interacting with the molecule using various forms of electromagnetic radiation, these methods generate unique spectral fingerprints that reveal detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the vinyl protons of the C=C double bond, the carbinol proton (CH-OH), the methine proton adjacent to the methyl and vinyl groups, the hydroxyl proton, and the methyl protons. The coupling patterns (splitting) between adjacent protons help to confirm the connectivity.

¹³C NMR Spectroscopy : This method identifies all non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbons of the phenyl ring, the two sp² carbons of the vinyl group, the carbinol carbon, the methine carbon, and the methyl carbon.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons (e.g., between the vinyl protons and the adjacent methine proton), while an HSQC spectrum would map each proton directly to the carbon atom it is attached to, confirming C-H bond assignments.

| ¹H NMR Data for this compound | |

| Assignment | Typical Chemical Shift (δ) in ppm |

| Methyl Protons (-CH₃) | 0.9 - 1.1 (Doublet) |

| Methine Proton (-CH(CH₃)) | 2.5 - 2.8 (Multiplet) |

| Hydroxyl Proton (-OH) | 1.5 - 4.0 (Broad Singlet) |

| Carbinol Proton (-CHOH) | 4.5 - 4.8 (Doublet) |

| Vinyl Protons (=CH₂) | 5.0 - 5.3 (Multiplet) |

| Vinyl Proton (-CH=) | 5.7 - 6.0 (Multiplet) |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.4 (Multiplet) |

| ¹³C NMR Data for this compound | |

| Assignment | Typical Chemical Shift (δ) in ppm |

| Methyl Carbon (-CH₃) | ~15 |

| Methine Carbon (-CH(CH₃)) | ~50 |

| Carbinol Carbon (-CHOH) | ~78 |

| Vinyl Carbon (=CH₂) | ~115 |

| Phenyl Carbons (C₂', C₆') | ~126 |

| Phenyl Carbon (C₄') | ~127 |

| Phenyl Carbons (C₃', C₅') | ~128 |

| Vinyl Carbon (-CH=) | ~140 |

| Phenyl Carbon (C₁') | ~142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features.

The most prominent absorptions include a broad peak characteristic of the O-H stretch from the alcohol group, sharp peaks corresponding to the aromatic and vinyl C-H stretches, a C=C stretching absorption for the alkene group, and C-O stretching for the alcohol.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Vibrational Mode |

| Alcohol | O-H Stretch |

| Aromatic | C-H Stretch |

| Alkene (Vinyl) | =C-H Stretch |

| Alkane (Methyl/Methine) | C-H Stretch |

| Alkene | C=C Stretch |

| Aromatic | C=C Stretch |

| Alcohol | C-O Stretch |

| Alkene (Vinyl) | =C-H Bend |

Mass Spectrometry Techniques (GC/MS, HRMS, ESI-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and can provide structural information through fragmentation analysis.

GC/MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, the compound is vaporized and ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. For this compound, the molecular ion peak [M]⁺ at m/z 162 would confirm its molecular weight. A prominent fragment is often observed at m/z 107, resulting from the cleavage of the bond between the carbinol carbon and the adjacent methine carbon, forming the stable [C₆H₅CHOH]⁺ ion. nih.gov

HRMS (High-Resolution Mass Spectrometry) : HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₁H₁₄O by matching the experimental exact mass (162.1045) to the calculated value. nih.gov

ESI-MS (Electrospray Ionization Mass Spectrometry) : ESI is a soft ionization technique that typically keeps the molecule intact. It often results in the observation of a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

| Key Mass Spectrometry Fragments for this compound | |

| m/z Value | Proposed Fragment Identity |

| 162 | [C₁₁H₁₄O]⁺ (Molecular Ion) |

| 144 | [M - H₂O]⁺ (Loss of water) |

| 107 | [C₆H₅CHOH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a sample of this compound and for analyzing its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound contains two chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for separating and quantifying these stereoisomers.

The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP. This causes the enantiomers to travel through the column at different rates, resulting in separate peaks in the chromatogram. By integrating the area of these peaks, the ratio of the enantiomers can be determined, allowing for the calculation of the enantiomeric excess (ee%), a critical measure of stereochemical purity in asymmetric synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition Analysis

While also used for structural elucidation, GC-MS is a powerful tool for analyzing the composition of a mixture containing this compound. jmchemsci.com The gas chromatography component separates the individual compounds in the mixture based on their volatility and affinity for the stationary phase within the GC column. jmchemsci.com As each separated compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer generates a mass spectrum for each compound, allowing for its positive identification by comparing the spectrum to known libraries or by analyzing its fragmentation pattern. This technique can quantify the purity of this compound and identify any impurities, such as starting materials or reaction byproducts. jmchemsci.comjmchemsci.com

Comparative Studies with Structural Analogs

Analysis of Substituent Effects on Reactivity and Selectivity

The presence of a methyl group at the C2 position of 1-phenylbut-3-en-1-ol, creating 2-methyl-1-phenylbut-3-en-1-ol, introduces significant steric and electronic effects that influence its reactivity and the stereoselectivity of its reactions. The methyl group, being an electron-donating group, can stabilize adjacent carbocationic intermediates, potentially altering reaction pathways that proceed through such species.

In reactions where the alcohol undergoes substitution, the C2-methyl group can sterically hinder the approach of nucleophiles, potentially slowing down reaction rates compared to its unsubstituted counterpart, 1-phenylbut-3-en-1-ol. However, this steric hindrance is also a crucial element in controlling diastereoselectivity in addition reactions. For instance, in allylation reactions to form homoallylic alcohols, the substituent at the C2 position plays a key role in directing the facial selectivity of the incoming electrophile. Bond rotations in the glycerol (B35011) backbone of related diether phospholipid derivatives are impeded by the steric hindrance exerted by a methyl group at the C2 position.

The stereochemical outcome of reactions involving this compound is often described in terms of syn and anti diastereomers. The ratio of these products is highly dependent on the reaction conditions and the nature of the reactants. The methyl group at C2, in conjunction with the hydroxyl group at C1, creates a chiral environment that can lead to high levels of diastereoselectivity.

Table 1: Comparison of Reactivity and Selectivity

| Feature | 1-Phenylbut-3-en-1-ol | This compound |

|---|---|---|

| Steric Hindrance at C2 | Lower | Higher |

| Diastereoselectivity Control | Primarily from C1 stereocenter | Influenced by both C1 and C2 stereocenters |

| Potential for Carbocation Stabilization | Less stabilization at C2 | Enhanced stabilization of adjacent positive charge |

Replacing the double bond of this compound with a triple bond to form its alkynyl analog, 1-phenylbut-3-yn-1-ol, leads to significant changes in geometry and reactivity. The sp-hybridized carbons of the alkyne create a linear geometry, which contrasts with the trigonal planar geometry of the alkene's sp²-hybridized carbons. This fundamental difference in structure affects how the molecule interacts with reagents.

Propargylic systems (containing a triple bond adjacent to a functional group) exhibit different reactivity compared to their allylic counterparts. For instance, in radical reactions, the relative reactivity towards tert-butyl radical attack is approximately 10 times greater for allyl chloride compared to propargyl chloride iastate.edu. This suggests that allylic systems like this compound may be more susceptible to radical addition than their propargylic analogs.

Furthermore, the mechanisms of substitution reactions can differ. While allylic alcohols can undergo Sₙ1, Sₙ2, and Sₙ2' reactions, propargylic alcohols also participate in similar transformations, but the stability of the respective cationic intermediates can vary. A propargylic cation has a resonance isomer that is a highly unstable vinylic cation reddit.com.

Substituents on the phenyl ring of this compound can significantly alter its electronic properties and, consequently, its reactivity. These effects are broadly categorized as inductive and resonance effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring influence the electron density of the entire molecule, including the reactive centers at the benzylic position and the double bond.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), increase the electron density of the phenyl ring, making it more nucleophilic. znaturforsch.comlibretexts.org This can enhance the rate of electrophilic aromatic substitution reactions and can also stabilize any positive charge that develops at the benzylic carbon during a reaction. Conversely, electron-withdrawing groups, like nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring, deactivating it towards electrophilic attack and destabilizing adjacent carbocations. lumenlearning.comlibretexts.org

The position of the substituent (ortho, meta, or para) also plays a critical role in its effect. Ortho and para substituents have a more pronounced resonance effect on the benzylic position, while meta substituents primarily exert an inductive effect.

Table 2: Predicted Effects of Phenyl Substituents on the Reactivity of this compound

| Substituent Type | Position | Effect on Benzylic Carbocation Stability | Predicted Effect on Sₙ1 Reactivity |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Para | Stabilizing | Increase |

| Electron-Donating (e.g., -OCH₃) | Meta | Weakly Stabilizing (Inductive) | Minor Increase |

| **Electron-Withdrawing (e.g., -NO₂) ** | Para | Destabilizing | Decrease |

Stereochemical Comparisons with Related Homoallylic Alcohol Systems

Homoallylic alcohols, including this compound, are characterized by the presence of a hydroxyl group and a double bond separated by a single carbon. The stereochemistry of these systems is of great interest in organic synthesis. The relative orientation of the substituents on the two stereocenters (C1 and C2 in the case of this compound) defines the diastereomeric relationship as either syn or anti.

The stereochemical outcome of the synthesis of homoallylic alcohols is often controlled by the geometry of the allylating agent and the nature of the substrate and catalyst. For example, the use of (Z)- or (E)-crotylboronates in reactions with aldehydes can lead to the selective formation of syn- or anti-homoallylic alcohols, respectively.

In systems related to this compound, the introduction of other substituents on the carbon backbone can further influence the stereochemical course of reactions. For instance, δ-alkyl-substituted (Z)-homoallylic alcohols can be synthesized with high stereoselectivity, where the existing chirality in the molecule directs the stereochemistry of the newly formed centers nih.gov. The stereoretentive nucleophilic substitution of homoallylic tertiary alcohols can proceed via a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, preserving the stereocontrol nih.gov.

Mechanistic Divergences and Similarities Among Analogs

The reaction mechanisms for this compound and its analogs are diverse and depend on the specific transformation.

Substitution Reactions: Allylic and propargylic alcohols can undergo nucleophilic substitution through various pathways. The Sₙ1 mechanism involves the formation of a carbocation intermediate. For this compound, this would be a secondary allylic carbocation stabilized by both the phenyl ring and the double bond. In the case of its tertiary alcohol isomer, 2-methyl-1-phenylbut-3-en-2-ol, a more stable tertiary allylic carbocation can be formed. The Sₙ2' mechanism is a concerted process where the nucleophile attacks the double bond, leading to a rearrangement and displacement of the leaving group.

Palladium-Catalyzed Reactions: In palladium-catalyzed amination of allylic alcohols, the mechanism is believed to involve the formation of a π-allylpalladium complex. Mechanistic studies suggest that the C-O bond dissociation can be the rate-determining step mdpi.com. The presence of substituents on the allylic backbone can influence the regioselectivity of the nucleophilic attack on the π-allyl intermediate.

Radical Reactions: As mentioned earlier, allylic systems readily participate in radical reactions. The mechanism typically involves the addition of a radical to the double bond to form a stabilized radical intermediate. The subsequent reaction of this intermediate depends on the specific conditions. The presence of a methyl group at C2 in this compound can influence the regioselectivity of the initial radical attack.

Table 3: Mechanistic Pathways for Allylic vs. Propargylic Alcohols

| Reaction Type | Allylic Alcohol (e.g., this compound) | Propargylic Alcohol (e.g., 1-Phenylbut-3-yn-1-ol) | Key Differences |

|---|---|---|---|

| Sₙ1 Substitution | Formation of a resonance-stabilized allylic carbocation. | Formation of a propargylic carbocation, which can have an unstable vinylic cation resonance form. | Stability of the carbocation intermediate. |

| Radical Addition | Generally more reactive towards radical attack. | Generally less reactive towards radical attack. | Relative reaction rates. |

| Metal-Catalyzed Couplings | Formation of π-allyl metal complexes. | Formation of π-propargyl (or allenyl) metal complexes. | Nature of the organometallic intermediate. |

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant thrust in modern chemical synthesis is the development of environmentally friendly methodologies. For the synthesis of 2-Methyl-1-phenylbut-3-en-1-ol, future efforts will likely concentrate on "green" chemistry principles to minimize waste and avoid hazardous substances.

Key areas of focus include:

Solvent-Free Reactions: Expanding on methodologies that perform allylations under solvent-free conditions, such as those utilizing mechanochemistry (grinding), can drastically reduce the environmental impact. For instance, the use of phosphotungstic acid as a catalyst for the synthesis of homoallylic alcohols from aldehydes and allyltributylstannane (B1265786) under solvent-free conditions has shown excellent yields and very short reaction times cdnsciencepub.comresearchgate.net.

Aqueous Media: Further development of reactions in water, a benign solvent, is a promising avenue. While challenging due to the poor water solubility of many organic substrates, the use of catalysts that are effective in aqueous environments can lead to greener synthetic protocols.

Renewable Starting Materials: Investigating pathways that utilize starting materials derived from renewable resources instead of petrochemical feedstocks will be a critical step towards a more sustainable chemical industry.

Catalyst-Free and Metal-Free Approaches: Designing synthetic routes that eliminate the need for catalysts, particularly those based on heavy or toxic metals, is a high priority. Organocatalysis, for example, has emerged as a powerful tool in green chemistry for promoting various chemical transformations cambridgescholars.com.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Homoallylic Alcohols

| Feature | Conventional Approach | Green Chemistry Approach |

| Solvent | Often uses hazardous organic solvents | Aims for solvent-free conditions or benign solvents like water nih.gov |

| Catalyst | May use stoichiometric or toxic metal catalysts | Employs catalytic amounts of recyclable or non-toxic catalysts cdnsciencepub.comcambridgescholars.com |

| Energy Input | Can require high temperatures and long reaction times | Utilizes energy-efficient methods like mechanochemistry or microwave irradiation cambridgescholars.com |

| Atom Economy | May generate significant amounts of waste | Designed to maximize the incorporation of all starting materials into the final product |

Enhancement of Stereo- and Regiocontrol in Complex Catalytic Transformations

Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound, which contains a stereocenter. Future research will aim to refine existing methods and develop new ones to precisely control the three-dimensional arrangement of atoms.

Challenges and opportunities in this area include:

Asymmetric Catalysis: The development of new chiral catalysts, including metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of specific stereoisomers of this compound. Chiral phosphoric acids, for example, have been shown to catalyze asymmetric aldehyde additions with high enantioselectivity acs.org.

Diastereoselective Reactions: For substrates with pre-existing stereocenters, controlling the formation of the new stereocenter relative to the existing one is a significant challenge. Research into highly diastereoselective methods, such as those using substituted allylic zinc reagents, will be important for synthesizing complex structures with multiple stereocenters acs.orgfigshare.com.

Regioselective Allylation: In cases where the allylating agent is unsymmetrical, controlling the regioselectivity of the carbon-carbon bond formation is essential. Future catalyst systems will need to exhibit high levels of control over which end of the allyl group adds to the carbonyl carbon.

Exploration of Novel Catalyst Systems and Reaction Conditions

The discovery of new catalysts and the optimization of reaction conditions are central to advancing the synthesis of this compound. Innovation in this area can lead to higher yields, improved selectivities, and broader substrate scope.

Emerging areas of catalyst research include:

Dual-Catalyst Systems: The synergistic use of two different catalysts can enable transformations that are not possible with a single catalyst. For example, a dual cobalt and chromium photoredox-catalyzed allylation of aldehydes provides exceptional diastereoselective control organic-chemistry.org.

Photocatalysis: Light-driven reactions offer a green and efficient way to promote chemical transformations. The development of new photoredox catalysts could open up novel pathways for the synthesis of homoallylic alcohols.

Organocatalysis: The use of small organic molecules as catalysts continues to be a rapidly growing field. Future research will likely uncover new organocatalytic methods for the enantioselective synthesis of this compound and its derivatives pnas.orgnih.gov.

Nanocatalysis: Catalysts based on nanoparticles can offer unique reactivity and selectivity due to their high surface area and quantum size effects.

Advanced Mechanistic Elucidations for Underexplored Reactions

A deep understanding of reaction mechanisms is fundamental to the rational design of new and improved synthetic methods. For many of the reactions used to synthesize this compound, the precise mechanistic details are not fully understood.

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

In-situ Spectroscopy: Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy allow for the direct observation of reactive intermediates and catalyst resting states, providing valuable insights into the reaction pathway youtube.comdtu.dkuu.nlyoutube.com.

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining step of a reaction and provide information about the composition of the transition state.

Computational Chemistry: Density functional theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, predicting stereochemical outcomes, and understanding the role of the catalyst researchgate.netacs.org.

Table 2: Techniques for Mechanistic Elucidation

| Technique | Information Gained |

| In-situ IR/NMR Spectroscopy | Identification of reaction intermediates and catalyst species under reaction conditions youtube.comdtu.dkuu.nlyoutube.com. |

| Kinetic Isotope Effect Studies | Information about bond-breaking and bond-forming in the rate-determining step. |

| Computational Modeling (DFT) | Energetics of reaction pathways, transition state structures, and origins of selectivity researchgate.netacs.org. |

| X-ray Crystallography | Precise structural information of catalysts and stable intermediates. |

Integration into Advanced Functional Material Synthesis

The unique chemical structure of this compound, with its hydroxyl and vinyl functional groups, makes it a potentially valuable building block for the synthesis of advanced functional materials.

Future research in this area could explore: